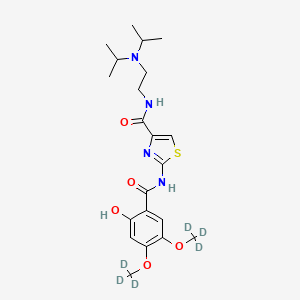

Acotiamide D6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C21H30N4O5S |

|---|---|

Peso molecular |

456.6 g/mol |

Nombre IUPAC |

N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2-hydroxy-4,5-bis(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C21H30N4O5S/c1-12(2)25(13(3)4)8-7-22-20(28)15-11-31-21(23-15)24-19(27)14-9-17(29-5)18(30-6)10-16(14)26/h9-13,26H,7-8H2,1-6H3,(H,22,28)(H,23,24,27)/i5D3,6D3 |

Clave InChI |

TWHZNAUBXFZMCA-SCPKHUGHSA-N |

SMILES isomérico |

[2H]C([2H])([2H])OC1=C(C=C(C(=C1)C(=O)NC2=NC(=CS2)C(=O)NCCN(C(C)C)C(C)C)O)OC([2H])([2H])[2H] |

SMILES canónico |

CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2O)OC)OC)C(C)C |

Origen del producto |

United States |

Foundational & Exploratory

The Gold Standard in Bioanalysis: Acotiamide D6 as an Internal Standard

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Acotiamide (B1238670) D6 when utilized as an internal standard in the quantitative bioanalysis of the gastroprokinetic agent, acotiamide. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and robustness of their analytical methods.

Introduction: The Critical Role of Internal Standards in Quantitative Mass Spectrometry

In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is crucial for correcting analytical variability. An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response. Deuterated internal standards, which are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium, are widely considered the gold standard for quantitative bioanalysis. Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This near-identical chemical nature ensures they effectively track the analyte through the entire analytical process.[1]

Acotiamide D6 is the deuterated form of acotiamide, a novel therapeutic agent for functional dyspepsia. Its application as an internal standard in pharmacokinetic and bioequivalence studies of acotiamide is pivotal for generating reliable and reproducible data.

Acotiamide: Mechanism of Action

Acotiamide is a gastroprokinetic agent that enhances gastric motility and accommodation.[2] Its primary mechanism of action involves the enhancement of acetylcholine (B1216132) (ACh) availability at the neuromuscular junctions within the gastrointestinal tract.[3] This is achieved through a dual action:

-

Acetylcholinesterase (AChE) Inhibition: Acotiamide inhibits the AChE enzyme, which is responsible for the breakdown of ACh. This leads to an increased concentration of ACh in the synaptic cleft.[3][4]

-

Muscarinic Receptor Antagonism: It acts as an antagonist at presynaptic M1 and M2 muscarinic autoreceptors on cholinergic nerve terminals. This action blocks the negative feedback loop that would otherwise decrease ACh release, further enhancing cholinergic activity.

The increased availability of ACh stimulates smooth muscle contractions, thereby improving gastric emptying and alleviating symptoms of functional dyspepsia such as postprandial fullness and early satiation.

This compound as an Internal Standard: The Underlying Principles

The use of this compound as an internal standard leverages the principles of isotope dilution mass spectrometry. By replacing six hydrogen atoms with deuterium, the mass of the molecule is increased by six atomic mass units. This mass difference is easily resolved by a mass spectrometer, allowing for simultaneous detection and quantification of both acotiamide and this compound.

The key advantages of using this compound are:

-

Co-elution with Analyte: Due to their nearly identical physicochemical properties, acotiamide and this compound exhibit the same chromatographic retention time. This is a critical characteristic for an ideal internal standard as it ensures that both compounds experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer source.

-

Similar Extraction Recovery: During sample preparation from biological matrices such as plasma, this compound will have the same extraction efficiency as the unlabeled acotiamide.

-

Correction for Variability: Any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard. The ratio of the analyte signal to the internal standard signal is used for quantification, which remains constant even with such variations, leading to high precision and accuracy.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from published LC-MS/MS methods that have employed this compound as an internal standard for the determination of acotiamide in biological matrices.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Method 1 | Method 2 |

| Analyte | Acotiamide | Acotiamide |

| Internal Standard | Acotiamide-d6 | Acotiamide-d6 |

| Biological Matrix | Human Plasma | Human Plasma |

| Chromatographic Column | Welch, Ultimate XB-C18 (2.1×50 mm, 3 μm) | Not Specified |

| Mobile Phase | A: MethanolB: 10 mM Ammonium acetate (B1210297) with 0.1% Formic acid | Not Specified |

| Flow Rate | 400 μL/min | Not Specified |

| Retention Time (Acotiamide) | 1.78 min | 1.78 min |

| Retention Time (Acotiamide-d6) | 1.79 min | 1.79 min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor → Product Ion (m/z) (Acotiamide) | 451.200 → 271.200 | Not Specified |

| Precursor → Product Ion (m/z) (Acotiamide-d6) | Not Specified | Not Specified |

| Total Run Time | 4.0 min | 4.0 min |

Reference for Method 1:

Table 2: Method Validation Parameters

| Parameter | Method 1 |

| Linearity Range | 0.500 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.9987 |

| Extraction Recovery | > 108.43% |

| Intra-day Precision (%RSD) | < 5.80% |

| Inter-day Precision (%RSD) | < 5.80% |

| Intra-day Accuracy (%) | 92.7 - 103.0% |

| Inter-day Accuracy (%) | 92.7 - 103.0% |

Reference for Method 1:

Detailed Experimental Protocols

The following is a representative experimental protocol for the quantification of acotiamide in human plasma using this compound as an internal standard, based on published literature.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma into a clean microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Vortex the sample briefly to ensure thorough mixing.

-

Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography:

-

Column: Welch, Ultimate XB-C18 (2.1×50 mm, 3 μm)

-

Mobile Phase: A binary gradient of Methanol (A) and 10 mM Ammonium acetate with 0.1% Formic acid (B).

-

Flow Rate: 400 μL/min

-

Injection Volume: 5-10 µL

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Acotiamide: m/z 451.2 → 271.2

-

This compound: (Specific transition to be determined based on deuteration pattern)

-

-

Visualizations

Signaling Pathway of Acotiamide

Caption: Signaling pathway of acotiamide in the enteric nervous system.

Experimental Workflow for Bioanalysis

Caption: Experimental workflow for the bioanalysis of acotiamide using this compound.

Conclusion

The use of this compound as an internal standard is integral to the development of robust and reliable bioanalytical methods for the quantification of acotiamide. Its properties as a deuterated analog ensure that it accurately mimics the behavior of the analyte throughout the analytical process, from sample extraction to detection. This allows for the effective correction of analytical variability, leading to highly accurate and precise pharmacokinetic data. The methodologies and data presented in this guide underscore the critical role of this compound in supporting the clinical development and therapeutic drug monitoring of acotiamide.

References

An In-depth Technical Guide to the Synthesis and Characterization of Acotiamide D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Acotiamide D6, a deuterated analog of the gastroprokinetic agent Acotiamide. This document is intended for researchers, scientists, and professionals involved in drug development and analysis who require a detailed understanding of the preparation and analytical validation of this stable isotope-labeled compound.

Introduction

Acotiamide is a first-in-class drug approved for the treatment of functional dyspepsia, specifically for symptoms of postprandial fullness, upper abdominal bloating, and early satiation. It enhances gastric motility and accommodation primarily through the inhibition of acetylcholinesterase (AChE) and antagonism of muscarinic M1 and M2 autoreceptors, leading to increased acetylcholine (B1216132) (ACh) concentrations in the gastric wall.

This compound, in which six hydrogen atoms on the two isopropyl groups of the N,N-diisopropylethylenediamine moiety are replaced with deuterium (B1214612), is a valuable tool in pharmacokinetic and metabolic studies. Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods allows for precise and accurate quantification of Acotiamide in biological matrices.

Synthesis of this compound

The synthesis of this compound follows a similar pathway to that of unlabeled Acotiamide, with the key difference being the use of a deuterated starting material. The synthetic route involves the preparation of a key intermediate, N,N-diisopropyl-d6-ethylenediamine, which is then coupled with a protected 2-hydroxy-4,5-dimethoxybenzoylthiazole derivative.

Synthetic Workflow

The overall synthetic workflow for this compound can be visualized as a multi-step process, starting from commercially available materials.

Experimental Protocols

Step 1: Synthesis of N,N-diisopropyl-d6-ethylenediamine

A plausible route to the deuterated intermediate involves the reductive amination of acetone-d6 with isopropylamine to form diisopropylamine-d6, followed by reaction with a suitable two-carbon electrophile and subsequent reduction. A general procedure based on known methods for the synthesis of the non-deuterated analog is provided below.

-

Preparation of Diisopropylamine-d6: To a solution of isopropylamine in a suitable solvent (e.g., methanol), add acetone-d6. The mixture is stirred, and a reducing agent (e.g., sodium borohydride (B1222165) or catalytic hydrogenation) is added portion-wise while maintaining the temperature. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting diisopropylamine-d6 is purified by distillation.

-

Synthesis of N,N-diisopropyl-d6-ethylenediamine: Diisopropylamine-d6 is reacted with 2-chloro-N-isopropylethylamine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile) at an elevated temperature. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The crude product is purified by column chromatography or distillation to yield N,N-diisopropyl-d6-ethylenediamine.

Step 2: Synthesis of this compound Hydrochloride

The synthesis of Acotiamide itself has been described in various patents. The following is a generalized protocol adaptable for the synthesis of the D6 analog.

-

Protection of 2-hydroxy-4,5-dimethoxybenzoic acid: The hydroxyl group of 2-hydroxy-4,5-dimethoxybenzoic acid is protected using a suitable protecting group (e.g., tert-butyloxycarbonyl).

-

Amidation with 2-aminothiazole-4-carboxylate: The protected acid is activated (e.g., by conversion to its acid chloride with thionyl chloride) and then reacted with a 2-aminothiazole-4-carboxylate ester in the presence of a base.

-

Amide coupling with N,N-diisopropyl-d6-ethylenediamine: The resulting thiazole intermediate is then coupled with N,N-diisopropyl-d6-ethylenediamine. This is typically achieved by heating the two reactants in a high-boiling solvent such as N,N-dimethylacetamide.

-

Deprotection and Salification: The protecting group on the phenolic hydroxyl is removed under acidic conditions (e.g., using hydrochloric acid in methanol). This step also facilitates the formation of the hydrochloride salt of this compound. The final product is then purified by recrystallization.

Characterization of this compound

The characterization of this compound is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the position of the deuterium labels.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆

| Position | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| Aromatic Ring | ||

| H-3 | ~6.90 (s) | ~110.0 |

| H-6 | ~7.50 (s) | ~115.0 |

| C-1 | - | ~145.0 |

| C-2 (C-OH) | - | ~150.0 |

| C-4 (C-OCH₃) | - | ~148.0 |

| C-5 (C-OCH₃) | - | ~142.0 |

| Thiazole Ring | ||

| H-5' | ~7.90 (s) | ~120.0 |

| C-2' | - | ~160.0 |

| C-4' | - | ~145.0 |

| Side Chain | ||

| -NH- (amide) | ~8.75 (t, J=~6.0) | - |

| -CH₂- (amide adjacent) | ~3.60 (m) | ~40.0 |

| -CH₂- (amine adjacent) | ~3.20 (m) | ~50.0 |

| -CH- (isopropyl) | Absent (deuterated) | ~55.0 (septet, J(C-D) ≈ 21 Hz) |

| -CH₃ (isopropyl) | Absent (deuterated) | ~18.0 (multiplet) |

| Other | ||

| -OCH₃ (C-4) | ~3.78 (s) | ~56.0 |

| -OCH₃ (C-5) | ~3.83 (s) | ~56.5 |

| -NH- (thiazole) | ~12.10 (br s) | - |

| -OH (phenolic) | ~11.80 (s) | - |

Note: The predicted chemical shifts are based on the known spectrum of Acotiamide and the expected effects of deuteration. The multiplicity of the deuterated carbons will appear as multiplets due to C-D coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the isotopic purity.

Table 2: Mass Spectrometry Data for Acotiamide and this compound

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

| Acotiamide | ESI+ | 451.2 | 271.2 |

| This compound | ESI+ | 457.2 | 271.2 |

The mass shift of +6 Da for the precursor ion of this compound compared to Acotiamide confirms the incorporation of six deuterium atoms. The product ion at m/z 271.2, which corresponds to the fragment containing the benzoylthiazole moiety, remains unchanged, confirming that the deuterium labels are located on the diisopropylethylenediamine portion of the molecule.

High-Performance Liquid Chromatography (HPLC)

An RP-HPLC method can be used to determine the chemical purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

Table 3: Example HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Retention Time | ~4-6 min (dependent on exact conditions) |

Mechanism of Action of Acotiamide

Understanding the mechanism of action of Acotiamide is essential for its application in pharmacological research. The prokinetic effects of Acotiamide are mediated through its influence on the cholinergic system in the upper gastrointestinal tract.

As illustrated, Acotiamide exerts its effects through a dual mechanism:

-

Inhibition of Acetylcholinesterase (AChE): By inhibiting AChE, Acotiamide prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing its local concentration and duration of action.

-

Antagonism of Muscarinic M1 and M2 Autoreceptors: These presynaptic autoreceptors normally provide negative feedback to inhibit further acetylcholine release. By blocking these receptors, Acotiamide disinhibits the cholinergic neurons, leading to enhanced acetylcholine release.

The resulting increase in acetylcholine levels stimulates postsynaptic muscarinic M3 receptors on gastric smooth muscle cells, leading to improved gastric motility and accommodation, which alleviates the symptoms of functional dyspepsia.

Conclusion

This compound is an essential tool for the preclinical and clinical development of Acotiamide. This guide has provided a detailed overview of its synthesis, characterization, and the underlying mechanism of action of the parent drug. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic analysis. The synthesis of this compound is achievable through established chemical transformations, and its characterization relies on standard analytical techniques. The use of this compound as an internal standard will continue to be critical for the reliable quantification of Acotiamide in biological samples, supporting further research into its therapeutic applications.

The Role of Acotiamide D6 in Advancing Drug Metabolism and Pharmacokinetics (DMPK) Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Acotiamide (B1238670) D6 as a stable isotope-labeled internal standard in the robust and reliable bioanalysis of Acotiamide, a first-in-class drug for functional dyspepsia. Understanding the pharmacokinetics and metabolism of Acotiamide is paramount for its safe and effective clinical use. This document provides a comprehensive overview of the methodologies, quantitative data, and experimental workflows integral to DMPK studies of Acotiamide, with a special focus on the application of its deuterated analog, Acotiamide D6.

Introduction to Acotiamide and the Need for Robust Bioanalysis

Acotiamide is a gastroprokinetic agent that enhances gastric motility and accommodation by inhibiting acetylcholinesterase (AChE) and antagonizing muscarinic M1 and M2 receptors. This dual mechanism of action increases acetylcholine (B1216132) availability at the neuromuscular junction in the stomach, thereby improving symptoms of functional dyspepsia such as postprandial fullness, upper abdominal bloating, and early satiation.[1][2]

Accurate and precise quantification of Acotiamide in biological matrices is essential for defining its pharmacokinetic profile, understanding its metabolic fate, and assessing potential drug-drug interactions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This compound, being chemically identical to Acotiamide but with a higher molecular weight due to the presence of six deuterium (B1214612) atoms, co-elutes with the analyte and experiences similar extraction recovery and matrix effects. This ensures the highest level of accuracy and precision in pharmacokinetic and metabolism studies.[3][4]

Physicochemical and Pharmacokinetic Properties of Acotiamide

A summary of the key physicochemical and pharmacokinetic parameters of Acotiamide is presented in the table below.

| Parameter | Value | Species | Reference |

| Molecular Formula | C₂₁H₃₀N₄O₅S | - | |

| Molecular Weight | 450.55 g/mol | - | |

| Tmax (oral) | 1-1.5 hours | Human | |

| Tmax (oral) | 0.5 hours | Rat | |

| Cmax (10 mg/kg oral) | 586 ± 167 ng/mL | Rat | |

| Half-life (t½) | 7-10 hours | Human | |

| Half-life (t½) (10 mg/kg oral) | 9.11 ± 0.40 hours | Rat | |

| Protein Binding | 84.21–85.95% | Human | |

| Bioavailability (oral) | 38.4 ± 13.5% | Rat |

Metabolism of Acotiamide

In vitro and in vivo studies have elucidated the metabolic pathways of Acotiamide. The primary routes of metabolism involve glucuronidation and oxidative dealkylation.

The main metabolites identified are:

-

M-1: A glucuronide conjugate of Acotiamide.

-

M-4: De-isopropyl Acotiamide.

The enzymes responsible for Acotiamide metabolism include:

-

UGT1A8 and UGT1A9: Primarily responsible for the formation of the M-1 metabolite.

-

CYP2C8, CYP1A1, and CYP3A4: Involved in the formation of the M-4 metabolite, with CYP2C8 showing the highest activity.

A diagram illustrating the metabolic pathway of Acotiamide is provided below.

The Role of this compound in Bioanalysis

This compound serves as an ideal internal standard for the quantification of Acotiamide in biological samples. Its near-identical physicochemical properties to the parent drug ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus effectively compensating for any analytical variability.

Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of a deuterated internal standard.

Experimental Protocols

In Vitro Metabolism Study

Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of Acotiamide.

Methodology:

-

Incubation: Incubate Acotiamide (e.g., 1 µM) with human liver microsomes (HLMs) or recombinant human cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes in a phosphate (B84403) buffer (pH 7.4).

-

Cofactors: Include necessary cofactors such as NADPH for CYP-mediated reactions and UDPGA for UGT-mediated reactions.

-

Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

-

Quenching: Terminate the reaction by adding a cold organic solvent, such as acetonitrile (B52724), containing the internal standard (this compound).

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant and evaporate it to dryness. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Acotiamide after oral or intravenous administration.

Methodology:

-

Animal Model: Use male Sprague-Dawley rats.

-

Dosing: Administer Acotiamide orally (e.g., 10 mg/kg) or intravenously (e.g., 1 mg/kg).

-

Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma.

-

Sample Preparation:

-

To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing this compound as the internal standard.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the samples.

-

Transfer the supernatant to a clean tube, evaporate to dryness, and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis: Quantify the concentration of Acotiamide in the plasma samples using a validated LC-MS/MS method.

Bioanalytical Method using LC-MS/MS with this compound

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).

-

Mobile Phase A: 10 mM Ammonium acetate (B1210297) with 0.1% Formic acid in water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 400 µL/min.

-

Gradient Elution: A suitable gradient program to achieve separation of Acotiamide and this compound.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Acotiamide: Precursor ion → Product ion (e.g., m/z 451.4 → 271.3)

-

This compound: Precursor ion → Product ion (specific transition for the deuterated analog)

-

-

Retention Time:

-

Acotiamide: ~1.78 min

-

This compound: ~1.79 min

-

The following diagram outlines the experimental workflow for a typical bioanalytical study using this compound.

Data Presentation

The use of this compound ensures high-quality data for pharmacokinetic analysis. The table below summarizes the validation parameters for a typical LC-MS/MS method for Acotiamide in human plasma using this compound as an internal standard.

| Validation Parameter | Result | Reference |

| Linearity Range | 0.500 - 100 ng/mL | |

| Correlation Coefficient (r²) | > 0.9987 | |

| Inter-day Precision (%CV) | < 5.80% | |

| Intra-day Precision (%CV) | < 5.80% | |

| Inter-day Accuracy | 92.7 - 103.0% | |

| Intra-day Accuracy | 92.7 - 103.0% | |

| Extraction Recovery | > 108.43% |

Conclusion

The use of this compound as a deuterated internal standard is indispensable for the accurate and precise quantification of Acotiamide in biological matrices. This technical guide has provided a comprehensive overview of the DMPK studies of Acotiamide, detailing its metabolism, pharmacokinetic properties, and the bioanalytical methodologies employing this compound. The provided experimental protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Acotiamide and other pharmaceutical compounds. The robust and reliable data generated using these methods are crucial for making informed decisions throughout the drug development process, ultimately ensuring the safety and efficacy of new therapeutic agents.

References

Understanding the Mass Shift of Acotiamide D6 in Mass Spectrometry Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical applications of using Acotiamide D6 as an internal standard in the mass spectrometric analysis of Acotiamide. Particular focus is placed on understanding the mass shift observed between the deuterated and non-deuterated forms of the molecule, a critical aspect for ensuring accuracy and precision in quantitative bioanalysis.

Introduction to Acotiamide and the Role of Deuterated Internal Standards

Acotiamide is a prokinetic agent used for the treatment of functional dyspepsia. Accurate quantification of Acotiamide in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and selectivity.

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes. This compound, in which six hydrogen atoms are replaced by deuterium (B1214612), is the ideal internal standard for Acotiamide analysis. It is chemically identical to Acotiamide and thus exhibits nearly the same behavior during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and similar ionization response enable accurate correction for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and reproducible quantitative results.

The Core Principle: Understanding the Mass Shift

The fundamental reason for the mass shift between Acotiamide and this compound lies in the difference in the atomic mass of hydrogen and its stable isotope, deuterium.

-

Hydrogen (¹H): Has a mass of approximately 1.0078 atomic mass units (amu).

-

Deuterium (²H or D): Has a mass of approximately 2.0141 amu.

This compound is synthesized by replacing six specific hydrogen atoms with deuterium atoms. Based on its IUPAC name, N-[2-[di(propan-2-yl)amino]ethyl]-2-[[2-hydroxy-4,5-bis(trideuteriomethoxy)benzoyl]amino]-1,3-thiazole-4-carboxamide;hydrochloride, the deuteration occurs on the two methoxy (B1213986) groups of the benzoyl ring.

The theoretical mass of a molecule is calculated by summing the masses of its constituent atoms. The introduction of six deuterium atoms in place of six hydrogen atoms results in a predictable increase in the molecular weight of this compound compared to Acotiamide.

In mass spectrometry, molecules are typically ionized, often by the addition of a proton (H⁺), to form a positively charged ion, denoted as [M+H]⁺. The mass spectrometer then measures the mass-to-charge ratio (m/z) of these ions.

The following diagram illustrates the logical relationship leading to the observable mass shift in MS analysis.

Caption: Logical flow from isotopic mass difference to the observed mass shift in MS analysis.

Quantitative Data Summary

The following table summarizes the key quantitative data for Acotiamide and this compound, providing a clear comparison of their molecular weights and observed mass-to-charge ratios in mass spectrometry.

| Parameter | Acotiamide | This compound |

| Molecular Formula | C₂₁H₃₀N₄O₅S[1] | C₂₁H₂₄D₆N₄O₅S[2] |

| Molecular Weight ( g/mol ) | 450.55[1] | 456.59 (free base)[2][3] |

| Protonated Molecule ([M+H]⁺) | [C₂₁H₃₁N₄O₅S]⁺ | [C₂₁H₂₅D₆N₄O₅S]⁺ |

| Observed m/z of [M+H]⁺ | 451.2010 | ~457.2 |

| Precursor Ion (MS1) | 451.2 | 457.2 |

| Product Ion (MS2) | 271.2 | Not explicitly stated, but expected to be similar to Acotiamide's fragment |

Note: The observed m/z for this compound is calculated based on the addition of 6 Daltons to the m/z of Acotiamide. The exact measured value may vary slightly depending on instrumentation and calibration.

Experimental Protocol: LC-MS/MS Analysis of Acotiamide in Human Plasma

This section provides a detailed methodology for the quantification of Acotiamide in human plasma using this compound as an internal standard. This protocol is a composite based on published methods.

Sample Preparation: Protein Precipitation

-

To 150 µL of human plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound).

-

Vortex the mixture for 30 seconds.

-

Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.

-

Vortex vigorously for 5 minutes.

-

Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 analytical column (e.g., 50 x 3 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in Milli-Q water.

-

Mobile Phase B: Acetonitrile and methanol (B129727) (1:1 v/v).

-

Flow Rate: 0.50 mL/min.

-

Injection Volume: 10 µL.

-

Gradient Elution: A gradient program is typically used to ensure good separation of the analyte from matrix components.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Spray Voltage: Optimized for maximum signal intensity.

-

Curtain Gas, CAD Gas, Gas 1, Gas 2: Optimized for the specific instrument.

-

MRM Transitions:

-

Acotiamide: m/z 451.2 → 271.2

-

This compound: m/z 457.2 → (Product ion, typically the same as Acotiamide's, e.g., 271.2)

-

The following diagram illustrates the experimental workflow for the LC-MS/MS analysis of Acotiamide.

Caption: Experimental workflow for the LC-MS/MS analysis of Acotiamide using this compound.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Acotiamide in biological samples. The predictable mass shift of approximately +6 amu, resulting from the incorporation of six deuterium atoms, allows for the clear differentiation of the analyte and the internal standard by the mass spectrometer. This, combined with their nearly identical chemical properties, ensures the high accuracy and precision required in regulated bioanalysis and clinical studies. A thorough understanding of the principles behind the mass shift and the implementation of a validated experimental protocol are essential for obtaining high-quality data in drug development and research.

References

Navigating the Stability of Acotiamide D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Acotiamide D6. While specific stability data for the deuterated form (D6) is not extensively available in public literature, this document extrapolates from established data on Acotiamide and Acotiamide Hydrochloride to offer a robust framework for handling and storing this compound. Deuteration is generally not expected to significantly alter the fundamental chemical stability; however, this guidance is based on the non-deuterated analogue and should be supplemented with in-house stability studies for critical applications.

Chemical Profile

This compound is the deuterated form of Acotiamide, a gastroprokinetic agent. It is often utilized as an internal standard in pharmacokinetic and bioanalytical studies due to its mass difference from the parent drug.[1][2] Understanding its stability is paramount for ensuring the accuracy and reliability of such analytical methods.

Recommended Storage Conditions

To maintain the integrity of this compound, adherence to appropriate storage conditions is crucial. Based on the available data for Acotiamide Hydrochloride, the following conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at -20°C for long-term storage.[3] | Minimizes degradation from thermal stress. |

| Cool, well-ventilated area for short-term handling.[3][4] | Prevents exposure to excessive heat. | |

| Light | Keep away from direct sunlight. | Acotiamide is known to be susceptible to photolytic degradation. |

| Moisture | Keep container tightly sealed in a dry place. | Prevents hydrolysis. |

| Air/Oxidation | Store in a tightly sealed container. | Acotiamide has shown susceptibility to oxidative degradation. |

| Incompatibilities | Avoid strong acids/alkalis and strong oxidizing/reducing agents. | These can induce significant degradation. |

Chemical Stability and Degradation Pathways

Forced degradation studies conducted on Acotiamide provide critical insights into its potential degradation pathways. These studies are essential for developing stability-indicating analytical methods.

Summary of Forced Degradation Studies on Acotiamide:

| Stress Condition | Reagents and Conditions | Observation |

| Acid Hydrolysis | 1 ml of 0.1N HCl with 1 ml of 100 µg/ml Acotiamide solution, kept for 24 hours in the dark. | Significant degradation observed. |

| Base Hydrolysis | 1 ml of 0.1N NaOH with 1 ml of 100 µg/ml Acotiamide solution, kept for 24 hours in the dark. | Significant degradation observed. |

| Neutral Hydrolysis | 1 ml of water with 1 ml of 100 µg/ml Acotiamide solution, volume made up to 10 ml with mobile phase, kept for 24 hours. | Stable, with 94.01% of the drug recovered and no degradation peaks observed. |

| Oxidative Degradation | Specific conditions not detailed in the provided search result, but degradation was observed. | 88.11% of Acotiamide hydrochloride was recovered with no degradation peak, suggesting some degradation occurred. |

| Thermal Degradation | Kept in an oven at 60°C for 4 hours. | Significant degradation observed. 88.69% of the drug was recovered. |

| Photolytic Degradation | Exposed to light for 24 hours. | Significant degradation observed. |

Based on these studies, the primary degradation pathways for Acotiamide, and likely this compound, involve hydrolysis of the amide linkages and oxidation.

Experimental Protocols

Forced Degradation Study Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies to assess the stability of a drug substance like this compound.

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method

A robust analytical method is necessary to separate the parent compound from its degradation products.

Caption: Key Parameters of a Stability-Indicating HPLC Method.

Conclusion

The chemical stability of this compound is critical for its intended use, particularly as an internal standard. While direct stability data is scarce, the information available for Acotiamide provides a strong foundation for establishing appropriate storage and handling procedures. It is evident that this compound should be protected from extremes of pH, high temperatures, light, and oxidizing agents. The implementation of a validated, stability-indicating analytical method is essential for monitoring its purity and ensuring the integrity of experimental results. For GMP-regulated environments, it is imperative to conduct dedicated stability studies on this compound to confirm these extrapolated findings.

References

Decoding the Acotiamide D6 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for Acotiamide D6, a deuterated analog of Acotiamide used as an internal standard in pharmacokinetic studies. Understanding the nuances of a CoA is paramount for ensuring the quality, purity, and identity of this critical research compound, thereby guaranteeing the integrity of experimental data. This guide will dissect the key components of a typical this compound CoA, present data in a structured format, detail the underlying experimental methodologies, and visualize complex information for enhanced comprehension.

Understanding the Certificate of Analysis: A Summary of Key Data

A Certificate of Analysis for a pharmaceutical reference standard like this compound is a formal document that confirms the material meets a predefined set of specifications. It is a critical component of quality control and assurance. Below is a synthesized representation of typical quantitative data found on an this compound CoA, compiled from various analytical sources and guided by ICH (International Council for Harmonisation) guidelines.[1][2][3]

Table 1: Identification and General Properties

| Test | Specification | Result |

| Appearance | White to Off-White Solid | Conforms |

| Molecular Formula | C₂₁H₂₄D₆N₄O₅S | C₂₁H₂₄D₆N₄O₅S |

| Molecular Weight | 456.59 g/mol | 456.58 g/mol |

| Solubility | Soluble in DMSO | Conforms |

Table 2: Identity Confirmation

| Test | Specification | Result |

| ¹H-NMR Spectroscopy | Conforms to structure | Consistent with the structure of this compound |

| Mass Spectrometry (MS) | Consistent with the molecular weight | Conforms |

Table 3: Purity and Impurity Profile

| Test | Specification | Result |

| Purity (by HPLC) | ≥ 98.0% | 99.5% |

| Isotopic Purity (D6) | ≥ 99% | 99.6% |

| Individual Impurity | ≤ 0.5% | < 0.1% |

| Total Impurities | ≤ 1.0% | 0.2% |

| Residual Solvents (GC-HS) | Meets ICH Q3C limits | Conforms |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% |

| Residue on Ignition | ≤ 0.1% | < 0.05% |

| Heavy Metals | ≤ 20 ppm | < 10 ppm |

Experimental Protocols: A Closer Look at the Methodologies

The data presented in a CoA is the culmination of rigorous analytical testing. The following sections detail the methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% formic acid in water).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 282 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: A known concentration of this compound reference standard is prepared in a suitable diluent (e.g., mobile phase).

-

Sample Preparation: The this compound sample is accurately weighed and dissolved in the diluent to a known concentration.

-

Analysis: The standard and sample solutions are injected into the HPLC system.

-

Calculation: The purity is calculated by comparing the peak area of the main this compound peak in the sample chromatogram to the total area of all peaks. Impurity levels are determined by their respective peak areas relative to the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

Procedure:

-

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: The ¹H-NMR spectrum is acquired.

-

Interpretation: The chemical shifts, integration values, and coupling patterns of the observed peaks are analyzed and compared to the expected spectrum for the this compound structure. The absence of signals corresponding to the six protons that have been replaced by deuterium (B1214612) confirms the isotopic labeling.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Objective: To confirm the molecular weight and assess the isotopic purity of this compound.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by LC.

-

Ionization: The molecules are ionized using a suitable technique, such as electrospray ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

-

Interpretation: The observed molecular ion peak is compared to the theoretical molecular weight of this compound. The distribution of isotopic peaks is analyzed to confirm the high enrichment of the D6 isotopologue.

Visualizing Key Concepts

To further aid in the understanding of Acotiamide's context and the interpretation of its CoA, the following diagrams are provided.

Acotiamide's Mechanism of Action: A Signaling Pathway

Acotiamide enhances gastrointestinal motility by increasing the availability of acetylcholine (B1216132) (ACh) in the neuromuscular junction of the stomach.[4][5] It achieves this through a dual mechanism: inhibiting acetylcholinesterase (AChE), the enzyme that breaks down ACh, and acting as an antagonist at presynaptic M1 and M2 muscarinic autoreceptors, which normally inhibit ACh release.

Caption: Acotiamide's dual mechanism of action on acetylcholine signaling.

Workflow for Certificate of Analysis Interpretation

Interpreting a CoA involves a logical sequence of checks to ensure the material is suitable for its intended use.

Caption: A logical workflow for the systematic interpretation of a CoA.

References

- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. jpionline.org [jpionline.org]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. pharma.gally.ch [pharma.gally.ch]

- 5. veeprho.com [veeprho.com]

Commercial Suppliers of Acotiamide D6 for Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of Acotiamide (B1238670) D6, a deuterated internal standard crucial for the accurate quantification of the gastroprokinetic agent Acotiamide in biological matrices. This document outlines supplier information, product specifications, the mechanism of action of Acotiamide, and a representative experimental protocol for its use in pharmacokinetic studies.

Introduction to Acotiamide and its Deuterated Analog

Acotiamide is a first-in-class drug approved for the treatment of functional dyspepsia. It enhances gastric motility and accommodation primarily through its action as an acetylcholinesterase (AChE) inhibitor and a muscarinic M1 and M2 receptor antagonist.[1][2] This dual mechanism increases acetylcholine (B1216132) (ACh) levels in the synaptic cleft, leading to improved gastrointestinal function.[1] Acotiamide D6, a stable isotope-labeled version of Acotiamide, is an essential tool for researchers, serving as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods. The use of a deuterated standard allows for precise and accurate quantification of the parent drug by correcting for variability during sample preparation and analysis.[3]

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound for research purposes. The following table summarizes the available product information from a selection of these suppliers. Researchers are advised to contact the suppliers directly for the most current and detailed specifications, including pricing and availability.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| Simson Pharma Limited | This compound | - | C₂₁H₂₄D₆N₄O₅S | 456.59 | NA | Accompanied by a Certificate of Analysis.[4] |

| Immunomart | Acotiamide-d6 | HY-121467S | C₂₁H₂₄D₆N₄O₅S | 456.59 | NA | Target: Cholinesterase (ChE); Isotope-Labeled Compounds. |

| LGC Standards | Acotiamide-D6 Hydrochloride | TRC-A190262 | C₂₁H₂₄D₆N₄O₅S • HCl | 493.06 | 185104-11-4 (Unlabelled) | Requires custom synthesis. |

| VIVAN Life Sciences | This compound | VLDL-01992 | C₂₁H₂₄D₆N₄O₅S | 456.59 | NA | CoA, MASS, NMR and HPLC data provided with the compound. |

| Artis Standards | This compound | AC0003 | C₂₁H₃₀N₄O₅S | 456.6 | 185106-16-5 | Synonym: this compound HY-121467S CS-0111177. |

| TLC Pharmaceutical Standards | Acotiamide-d6 HCl | A-140030 | C₂₁H₂₄D₆N₄O₅S • HCl | 456.59 + 36.46 | NA | Specializes in custom synthesis of isotopically labeled APIs. |

| MedChemExpress | Acotiamide-d6 | - | - | - | - | Available for quotation. |

Mechanism of Action: Signaling Pathway

Acotiamide exerts its prokinetic effects through a dual mechanism of action that ultimately increases the availability of acetylcholine (ACh) at the neuromuscular junction in the gastrointestinal tract. It acts as both an antagonist of presynaptic muscarinic M1 and M2 autoreceptors and as an inhibitor of acetylcholinesterase (AChE). The antagonism of M1 and M2 autoreceptors on cholinergic neurons blocks the negative feedback loop that normally inhibits ACh release. Simultaneously, the inhibition of AChE prevents the breakdown of ACh in the synaptic cleft. The resulting increase in ACh concentration leads to enhanced stimulation of postsynaptic muscarinic M3 receptors on smooth muscle cells, promoting gastric motility and accommodation.

Caption: Mechanism of action of Acotiamide.

Experimental Protocols: Quantification of Acotiamide in Biological Matrices

The following is a representative experimental protocol for the quantification of Acotiamide in plasma using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on methodologies described in the scientific literature and should be optimized for specific laboratory conditions and instrumentation.

Materials and Reagents

-

Acotiamide analytical standard

-

This compound internal standard

-

Blank plasma (human or animal, as required)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Ultrapure water

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Acotiamide and this compound in methanol to obtain stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Acotiamide stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve (e.g., in the range of 1-1000 ng/mL).

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex for 30 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 2 minutes.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium acetate.

-

Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation from endogenous plasma components.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions:

-

Acotiamide: e.g., m/z 451.2 -> 271.2

-

This compound: e.g., m/z 457.2 -> 277.2

-

Note: Specific transitions should be optimized for the instrument used.

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Acotiamide to this compound against the concentration of the calibration standards.

-

Use a weighted linear regression (e.g., 1/x²) to fit the data.

-

Determine the concentration of Acotiamide in the unknown samples from the calibration curve.

The following diagram illustrates the general workflow for a pharmacokinetic study using this compound.

Caption: Pharmacokinetic study workflow.

References

The Role of Acotiamide D6 in Early-Stage Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acotiamide is a first-in-class prokinetic agent utilized in the treatment of functional dyspepsia. Its mechanism of action involves the enhancement of gastric motility and emptying. In the realm of early-stage drug discovery, the stable isotope-labeled analog, Acotiamide D6, serves as an indispensable tool for the accurate quantification and characterization of the parent drug, Acotiamide. The incorporation of six deuterium (B1214612) atoms into the Acotiamide molecule renders it chemically identical to the parent drug but distinguishable by mass spectrometry. This key difference allows this compound to be used as an ideal internal standard in a variety of in vitro and in vivo studies, ensuring the precision and accuracy of analytical data. This technical guide provides an in-depth overview of the applications of this compound in early-stage drug discovery, complete with experimental protocols and data presentation.

Acotiamide exerts its prokinetic effects through a dual mechanism: inhibition of acetylcholinesterase (AChE) and antagonism of presynaptic M1 and M2 muscarinic autoreceptors.[1][2] This leads to an increase in acetylcholine (B1216132) concentrations in the synaptic cleft, thereby enhancing gastrointestinal motility.

Core Applications of this compound in Preclinical Research

The primary application of this compound in early-stage drug discovery is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Its utility spans across several key preclinical assays:

-

In Vitro Metabolic Stability: Determining the rate at which a drug candidate is metabolized by liver enzymes is crucial for predicting its in vivo half-life and clearance.

-

Cell Permeability Assays: Assessing the ability of a drug to permeate across cellular barriers, such as the intestinal epithelium, is a key indicator of its potential for oral absorption.

-

Metabolite Identification: Stable isotope-labeled compounds aid in the identification of drug metabolites by creating a distinct isotopic signature that can be easily tracked by mass spectrometry.

-

Pharmacokinetic (PK) Studies: Although this guide focuses on early-stage discovery, the foundational methods developed using this compound are directly applicable to later-stage preclinical and clinical PK studies.

Data Presentation: In Vitro Preclinical Profile of Acotiamide

The following tables summarize key quantitative data for Acotiamide from various in vitro assays. In each of these assays, this compound would be utilized as an internal standard for the accurate quantification of Acotiamide.

| Parameter | Test System | Value | Reference |

| Enzyme Inhibition | |||

| IC50 (AChE Inhibition) | Rat Stomach Homogenate | 1.79 µM | [3] |

| Ki (AChE Inhibition) | Human AChE | 0.61 µM | [3] |

| Receptor Binding | |||

| Ki (Muscarinic M1) | To be determined | - | |

| Ki (Muscarinic M2) | To be determined | - | |

| Metabolic Stability | |||

| In Vitro Half-life (t½) | Human Liver Microsomes | To be determined | |

| Intrinsic Clearance (Clint) | Human Liver Microsomes | To be determined | |

| Cell Permeability | |||

| Papp (A→B) | Caco-2 Monolayer | To be determined | |

| Papp (B→A) | Caco-2 Monolayer | To be determined | |

| Efflux Ratio | Caco-2 Monolayer | To be determined |

Note: "To be determined" indicates that while these are standard assays for this stage of drug development, specific public domain data for Acotiamide was not available at the time of this guide's compilation.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, which measures the activity of AChE by quantifying the formation of a yellow-colored product.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

-

Sodium Phosphate (B84403) Buffer (0.1 M, pH 8.0)

-

Acotiamide and this compound stock solutions in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

Add 20 µL of buffer to blank wells, 20 µL of buffer with 1% DMSO to control wells, and 20 µL of various concentrations of Acotiamide to the test wells.

-

Add 20 µL of the AChE working solution to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Add 120 µL of the DTNB working solution to all wells.

-

Initiate the reaction by adding 20 µL of the ATCI working solution to all wells.

-

Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes.

-

Calculate the rate of reaction for each well and determine the percent inhibition for each concentration of Acotiamide.

-

Plot percent inhibition versus Acotiamide concentration to determine the IC50 value.

In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of metabolism of Acotiamide by HLM.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH regenerating system (or NADPH)

-

Acotiamide stock solution in DMSO

-

This compound (internal standard) stock solution in DMSO

-

Acetonitrile (B52724) (ACN) for quenching

-

96-well plate, incubator, centrifuge

-

LC-MS/MS system

Procedure:

-

Prepare a working solution of HLM in phosphate buffer.

-

Add the HLM solution to the wells of a 96-well plate.

-

Add Acotiamide working solution to each well to a final concentration of 1 µM.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing this compound as the internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining Acotiamide at each time point relative to the internal standard.

-

Plot the natural log of the percent of Acotiamide remaining versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (Clint).

Caco-2 Cell Permeability Assay

This assay assesses the bidirectional permeability of Acotiamide across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell inserts (24-well format)

-

Cell culture medium and supplements

-

Hank's Balanced Salt Solution (HBSS)

-

Acotiamide stock solution

-

This compound (internal standard) stock solution

-

LC-MS/MS system

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

Wash the monolayers with pre-warmed HBSS.

-

For apical-to-basolateral (A→B) permeability, add Acotiamide (e.g., 10 µM) to the apical (donor) chamber and HBSS to the basolateral (receiver) chamber.

-

For basolateral-to-apical (B→A) permeability, add Acotiamide to the basolateral (donor) chamber and HBSS to the apical (receiver) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh HBSS.

-

At the end of the incubation, take a sample from the donor chamber.

-

Add this compound as an internal standard to all samples.

-

Analyze the concentration of Acotiamide in the samples by LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (Papp(B→A) / Papp(A→B)).

Visualizations

Acotiamide's Dual Mechanism of Action

Caption: Acotiamide's dual mechanism enhances cholinergic signaling.

General Workflow for In Vitro Metabolic Stability Assay

Caption: Workflow for determining metabolic stability using HLM.

Logical Flow for Metabolite Identification using this compound

Caption: Using this compound to identify metabolites via mass shifts.

Conclusion

This compound is a critical tool in the early-stage discovery and development of Acotiamide. Its use as an internal standard in key in vitro ADME assays such as metabolic stability and cell permeability ensures the generation of high-quality, reliable data. Furthermore, its application in metabolite identification studies simplifies the complex process of tracking biotransformation products. The methodologies and workflows presented in this guide provide a framework for researchers to effectively utilize this compound in their drug discovery programs, ultimately contributing to a more comprehensive understanding of the parent compound's pharmacokinetic and pharmacodynamic properties.

References

Methodological & Application

Application Note: High-Throughput Quantification of Acotiamide in Human Plasma by LC-MS/MS using Acotiamide D6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Acotiamide in human plasma. The method utilizes Acotiamide D6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and efficient protein precipitation procedure is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was developed and validated over a linear range suitable for pharmacokinetic studies.

Introduction

Acotiamide is a prokinetic agent used for the treatment of functional dyspepsia. It enhances gastric motility and accommodation by acting as an acetylcholinesterase inhibitor. To support pharmacokinetic and bioequivalence studies, a reliable and sensitive bioanalytical method for the quantification of Acotiamide in biological matrices is essential. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for this purpose. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and other sources of variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

Experimental

Materials and Reagents

-

Acotiamide reference standard

-

This compound internal standard

-

HPLC grade methanol (B129727) and acetonitrile (B52724)

-

Formic acid, LC-MS grade

-

Ammonium acetate (B1210297), LC-MS grade

-

Human plasma (with anticoagulant)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph (LC) system capable of binary gradient elution

-

Autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the LC-MS/MS system.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Welch, Ultimate XB-C18 (2.1 x 50 mm, 3 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium acetate with 0.1% Formic acid in water |

| Mobile Phase B | Methanol |

| Flow Rate | 400 µL/min[1] |

| Gradient | Binary gradient (specifics to be optimized based on system) |

| Injection Volume | 5-10 µL |

| Column Temperature | Ambient or controlled at 40°C |

| Run Time | Approximately 4.0 minutes[1] |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | To be optimized (typically 350-550°C) |

| Gas Flow | To be optimized |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Retention Times

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

| Acotiamide | 451.2 | 271.2 | ~1.78[1] |

| This compound (IS) | 457.2 | 277.2 | ~1.79[1] |

*Note: The MRM transition for this compound is inferred based on the structure of Acotiamide and the principles of mass spectrometry with stable isotope-labeled standards. It is common for the deuterated standard to exhibit a +6 Da shift in both the precursor and major fragment ions. This should be confirmed during method development.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Acotiamide and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Acotiamide stock solution with a 50:50 mixture of methanol and water to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution to an appropriate concentration (e.g., 50 ng/mL) with the same diluent.

-

Spiked CC and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and quality control samples (Low, Medium, and High).

Sample Preparation Protocol (Protein Precipitation)

-

Label polypropylene (B1209903) tubes for blank, CC, QC, and unknown samples.

-

To 100 µL of plasma in each tube, add the IS working solution (e.g., 50 µL).

-

Vortex mix for 30 seconds.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

Method Validation Summary

The method should be validated according to the relevant regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

Table 4: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | A calibration curve of at least 6-8 non-zero standards. | Correlation coefficient (r²) > 0.99 |

| Accuracy & Precision | Intra- and inter-day analysis of QC samples at LLOQ, LQC, MQC, and HQC levels (n=6). | Accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |

| Selectivity | Analysis of at least six different batches of blank plasma. | No significant interfering peaks at the retention times of the analyte and IS. |

| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution. | To be evaluated and minimized. |

| Recovery | Comparison of analyte response in pre-extraction spiked samples to post-extraction spiked samples. | Consistent, precise, and reproducible. |

| Stability | Evaluation of analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative). | Within ±15% of nominal concentration. |

Data Presentation

A summary of the expected quantitative performance is presented below.

Table 5: Expected Calibration Curve and Quality Control Performance

| Sample | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.5 | 80 - 120 | ≤ 20 |

| LQC | 1.5 | 85 - 115 | ≤ 15 |

| MQC | 50 | 85 - 115 | ≤ 15 |

| HQC | 80 | 85 - 115 | ≤ 15 |

Data presented is representative and should be established during in-house validation.

Workflow and Pathway Diagrams

Caption: LC-MS/MS workflow for Acotiamide quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and high-throughput solution for the quantification of Acotiamide in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard make this method highly suitable for supporting pharmacokinetic studies in drug development. The provided protocols and parameters serve as a comprehensive guide for researchers and scientists to implement this method in their laboratories.

References

Application Note: Quantitative Analysis of Acotiamide in Human Plasma Using Acotiamide-d6 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acotiamide is a prokinetic agent utilized for the management of functional dyspepsia. It enhances gastric motility by acting as an antagonist at muscarinic M1 and M2 receptors and inhibiting acetylcholinesterase (AChE) activity.[1] Accurate quantification of Acotiamide in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Acotiamide in human plasma, employing its stable isotope-labeled analog, Acotiamide-d6, as the internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.[2] The protocol outlined below has been validated for selectivity, linearity, accuracy, precision, recovery, and stability, ensuring reliable and reproducible results.

Experimental Protocols

Materials and Reagents

-

Acotiamide reference standard

-

Acotiamide-d6 internal standard

-

Human plasma (with K2-EDTA as anticoagulant)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Ultrapure water

Instrumentation

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

-

Analytical Column: Welch, Ultimate XB-C18 column (2.1×50 mm, 3 μm) with a security guard cartridge C18.[3][4]

Sample Preparation

The protein precipitation technique is employed for the extraction of Acotiamide and Acotiamide-d6 from human plasma.[1]

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a clean microcentrifuge tube, pipette 100 µL of the plasma sample.

-

Add 20 µL of the Acotiamide-d6 internal standard working solution.

-

Add 400 µL of methanol (or another suitable protein precipitating agent like acetonitrile) to the plasma mixture.

-

Vortex the mixture for 5 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 200 µL of the mobile phase.

-

Inject an appropriate volume (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | Welch, Ultimate XB-C18 (2.1×50 mm, 3 μm) |

| Mobile Phase A | 10 mM Ammonium acetate with 0.1% Formic acid in water |

| Mobile Phase B | Methanol |

| Flow Rate | 400 µL/min |

| Gradient | Binary gradient elution |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 15°C |

| Run Time | 4.0 minutes |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Acotiamide) | m/z 451.2 → 271.2 |

| MRM Transition (Acotiamide-d6) | m/z 457.2 → 271.2 (inferred) |

| Capillary Voltage | 3.1 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/h |

| Cone Gas Flow | 50 L/h |

Data Presentation

The developed LC-MS/MS method was validated according to the US-FDA and EMA guidelines.

Table 1: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Acotiamide | 0.500 - 100 | > 0.9987 | 0.500 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.500 | < 5.80 | 92.7 - 103.0 | < 5.80 | 92.7 - 103.0 |

| Low | 1.5 | < 5.80 | 92.7 - 103.0 | < 5.80 | 92.7 - 103.0 |

| Medium | 50 | < 5.80 | 92.7 - 103.0 | < 5.80 | 92.7 - 103.0 |

| High | 80 | < 5.80 | 92.7 - 103.0 | < 5.80 | 92.7 - 103.0 |

Table 3: Recovery and Matrix Effect

| QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Low | > 108.43 | Not significant |

| High | > 108.43 | Not significant |

Table 4: Stability

| Stability Condition | Duration | Result |

| Bench-top Stability | 24 hours at room temperature | Stable |

| Freeze-thaw Stability | 3 cycles | Stable |

| Autosampler Stability | 24 hours at 15°C | Stable |

| Long-term Stability | 30 days at -20°C | Stable |

Visualizations

Caption: Workflow for the quantitative analysis of Acotiamide in plasma.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative determination of Acotiamide in human plasma. The use of Acotiamide-d6 as an internal standard ensures high accuracy and precision by correcting for potential variability during sample processing and analysis. This validated method is well-suited for pharmacokinetic and bioequivalence studies of Acotiamide in drug development and clinical research settings.

References

Application Note: High-Throughput Analysis of Acotiamide in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive bioanalytical method for the quantitative determination of Acotiamide (B1238670) in human plasma. The method utilizes a simple and rapid protein precipitation technique for sample preparation, with Acotiamide-d6 serving as the stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Acotiamide.

Introduction